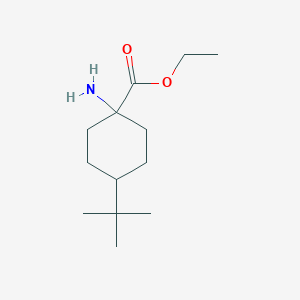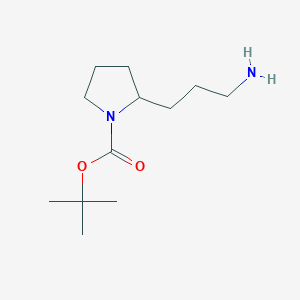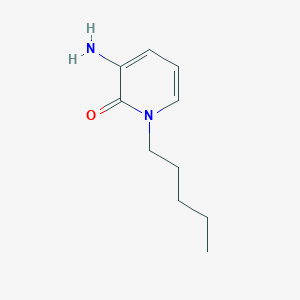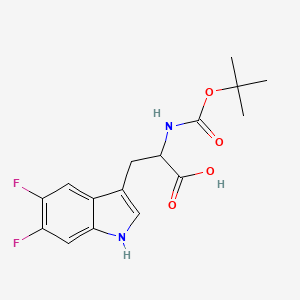
Boc-5,6-difluoro-DL-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(tert-butoxy)carbonyl]amino}-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid is a synthetic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluoroindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Fluorine Atoms: The difluoroindole can be prepared by selective fluorination of the indole ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Coupling Reaction: The protected amino acid is then coupled with the difluoroindole using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amino group using hydrogenation or metal hydrides.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole N-oxide.
Reduction: Conversion of nitro to amino group.
Substitution: Replacement of fluorine atoms with nucleophiles.
Aplicaciones Científicas De Investigación
2-{[(tert-butoxy)carbonyl]amino}-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The difluoroindole moiety can interact with hydrophobic pockets, while the Boc-protected amino group can form hydrogen bonds with amino acid residues in the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid: Lacks the fluorine atoms, which may affect its binding affinity and selectivity.
2-{[(tert-butoxy)carbonyl]amino}-3-(5-fluoro-1H-indol-3-yl)propanoic acid: Contains only one fluorine atom, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of two fluorine atoms in 2-{[(tert-butoxy)carbonyl]amino}-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for drug development and other scientific research applications.
Propiedades
Fórmula molecular |
C16H18F2N2O4 |
|---|---|
Peso molecular |
340.32 g/mol |
Nombre IUPAC |
3-(5,6-difluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H18F2N2O4/c1-16(2,3)24-15(23)20-13(14(21)22)4-8-7-19-12-6-11(18)10(17)5-9(8)12/h5-7,13,19H,4H2,1-3H3,(H,20,23)(H,21,22) |
Clave InChI |
IWDQEXHTJIYEMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC(=C(C=C21)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


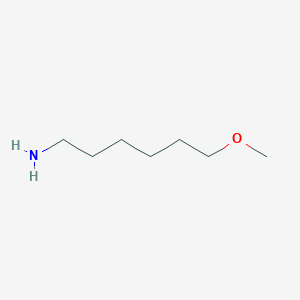
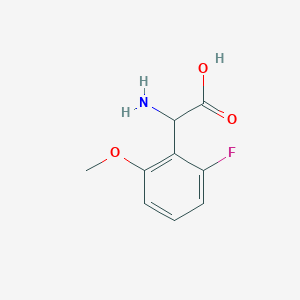
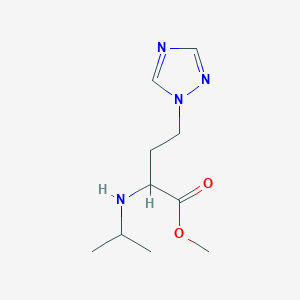
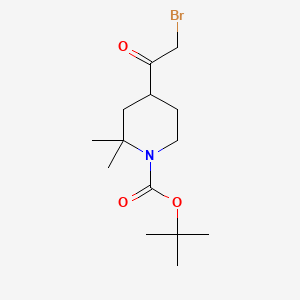

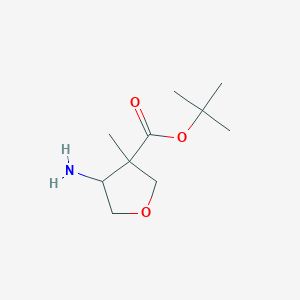
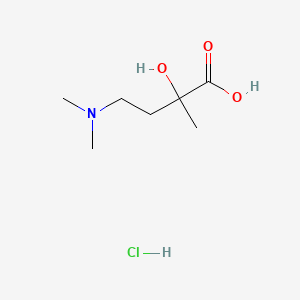

![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)

